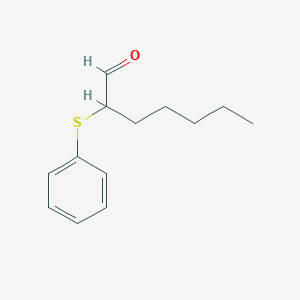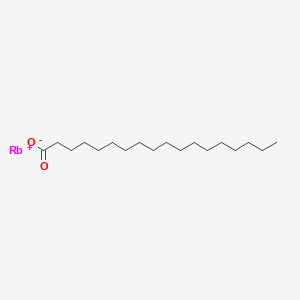
Tetradecane-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradecane-1,4-diol: is an organic compound with the molecular formula C14H30O2 It is a type of diol, meaning it contains two hydroxyl groups (-OH) attached to a tetradecane backbone1,4-tetradecanediol and is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetradecane-1,4-diol can be synthesized through several methods. One common approach involves the hydrogenation of tetradecene oxide, which yields this compound as a product. Another method includes the reduction of tetradecane-1,4-dione using reducing agents like sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation processes. These processes typically involve the use of metal catalysts such as palladium or platinum under high pressure and temperature conditions to achieve efficient conversion .
Chemical Reactions Analysis
Types of Reactions: Tetradecane-1,4-diol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to tetradecane using strong reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed:
Oxidation: Tetradecane-1,4-dione.
Reduction: Tetradecane.
Substitution: Halogenated tetradecane derivatives and other substituted products.
Scientific Research Applications
Tetradecane-1,4-diol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tetradecane-1,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their structure and function. This property makes it useful in modifying the physical and chemical properties of materials and in facilitating specific chemical reactions .
Comparison with Similar Compounds
1,2-Tetradecanediol: Another diol with hydroxyl groups at the 1 and 2 positions.
1,14-Tetradecanediol: A diol with hydroxyl groups at the 1 and 14 positions.
Uniqueness of Tetradecane-1,4-diol: this compound is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical reactivity and physical properties. This makes it particularly useful in applications requiring specific molecular interactions and modifications .
Properties
CAS No. |
25430-48-2 |
|---|---|
Molecular Formula |
C14H30O2 |
Molecular Weight |
230.39 g/mol |
IUPAC Name |
tetradecane-1,4-diol |
InChI |
InChI=1S/C14H30O2/c1-2-3-4-5-6-7-8-9-11-14(16)12-10-13-15/h14-16H,2-13H2,1H3 |
InChI Key |
GPBDHSIJWBKDLE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(2-Hydroxyphenyl)methyl]-3H-xanthen-3-one](/img/structure/B14686003.png)







![1-Oxa-4-thiaspiro[4.5]decan-2-one, 4-oxide](/img/structure/B14686050.png)



